3-Amino-3-(2-bromophenyl)propanoic acid

LogP Lipophilicity β-Amino Acid

β-Amino acid building blocks with ortho-bromo substitution are scarce yet critical for SAR studies requiring both metabolic stability and synthetic versatility. 3-Amino-3-(2-bromophenyl)propanoic acid (CAS 117391-48-7) addresses this gap: • Ortho-Br pattern (LogP 1.68, mp 221-223 °C) delivers distinct steric/electronic profiles versus meta/para analogs for precise SAR campaigns • β-Amino backbone confers proteolytic resistance, enabling long-acting peptidomimetic designs not achievable with α-amino acids • Bromine atom serves as a cross-coupling handle (Suzuki, Sonogashira) for rapid library diversification • Class-level LAT1/4F2hc transporter substrate potential supports tumor-selective conjugate strategies Supplied at ≥95% purity with certificate of analysis; reliable global fulfillment.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 117391-48-7
Cat. No. B038276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-bromophenyl)propanoic acid
CAS117391-48-7
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CC(=O)O)N)Br
InChIInChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyOETRFEPZCAGEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(2-bromophenyl)propanoic Acid Properties


3-Amino-3-(2-bromophenyl)propanoic acid (CAS 117391-48-7) is a β-amino acid derivative featuring a 2-bromophenyl substituent on the β-carbon, with a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of 244.085 g/mol . It serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the preparation of peptidomimetics and as a precursor to biologically active molecules . The compound's ortho-bromo substitution pattern distinguishes it from its meta- and para-substituted analogs, influencing both physicochemical properties and potential biological interactions [1].

Why Substitution with Other β-Amino Acids Fails


Generic substitution of 3-amino-3-(2-bromophenyl)propanoic acid with other β-amino acid derivatives or alternative bromophenyl isomers is not scientifically justified due to significant differences in physicochemical properties and biological recognition profiles. The ortho-bromo substitution confers a distinct LogP of 1.68 and a melting point of 221-223 °C, compared to LogP 2.62 and melting point 218-227 °C for the meta-bromo isomer [1][2]. Moreover, β-amino acids as a class exhibit enhanced metabolic stability and unique transporter interactions, such as selective uptake via LAT1/4F2hc, which are not replicated by α-amino acids or non-brominated phenyl analogs [3]. The precise position of the bromine atom on the phenyl ring dictates the compound's steric and electronic environment, directly impacting its behavior in enzymatic reactions, peptide coupling efficiency, and target binding [4].

Differentiation Evidence vs. Closest Analogs


LogP Comparison: Ortho vs. Meta Isomers

3-Amino-3-(2-bromophenyl)propanoic acid (ortho-bromo) exhibits a significantly lower computed LogP (1.68) compared to the meta-bromo isomer, 3-amino-3-(3-bromophenyl)propanoic acid (LogP 2.62), indicating reduced lipophilicity and potentially altered membrane permeability [1][2]. This difference arises from the distinct electronic and steric effects of the ortho-substitution pattern, which can influence both the compound's partition coefficient and its interactions with hydrophobic binding pockets .

LogP Lipophilicity β-Amino Acid Bromophenyl Isomers

Melting Point: Brominated vs. Parent Compound

3-Amino-3-(2-bromophenyl)propanoic acid melts at 221-223 °C , whereas the non-brominated parent compound, 3-amino-3-phenylpropanoic acid, melts at a higher range of 242-246 °C [1]. The presence of the ortho-bromo substituent reduces crystal lattice energy compared to the unsubstituted phenyl analog, resulting in a lower melting point [2]. This thermal behavior can be advantageous in synthetic processes requiring lower temperature handling or in formulations where thermal stability is a concern .

Melting Point Thermal Stability β-Amino Acid Bromophenyl

Purity for Peptide and Small-Molecule Synthesis

Commercially available 3-amino-3-(2-bromophenyl)propanoic acid is supplied with a minimum purity specification of 95% (as determined by HPLC) , while certain stereochemically defined batches achieve 98% purity . This high purity ensures consistent performance in demanding applications such as solid-phase peptide synthesis and medicinal chemistry campaigns, where trace impurities can compromise yield and purity of final products .

Purity β-Amino Acid Peptide Synthesis Building Block

LAT1 Transporter Substrate Potential

β-Substituted β-amino acid derivatives, including those with bromophenyl substituents, have been identified as selective substrates for the L-type amino acid transporter 1 (LAT1/4F2hc), which is overexpressed in many tumors [1]. While direct quantitative data for 3-amino-3-(2-bromophenyl)propanoic acid are not yet published, the compound belongs to a class of β-amino acids that exhibit rapid uptake and retention in LAT1-expressing cancer cells, with reported uptake rates for analogous compounds ranging from 2- to 10-fold higher than non-transported controls [2]. This class-level activity suggests potential utility in designing tumor-targeted chemotherapeutics or diagnostic agents [3].

LAT1 Cancer Transporter β-Amino Acid Targeted Delivery

Metabolic Stability of the β-Amino Acid Scaffold

β-Amino acids, by virtue of their non-proteinogenic nature, are inherently resistant to proteolytic degradation by common proteases, with half-lives typically exceeding 24 hours in plasma compared to minutes for α-amino acids [1]. The addition of a 2-bromophenyl group further increases metabolic stability by sterically hindering access to the amide bond and by reducing recognition by endogenous enzymes [2]. In comparative studies of β-amino acid-containing peptides, those incorporating brominated aromatic β-amino acids exhibited up to 10-fold longer half-lives in rodent plasma than their α-amino acid counterparts [3]. This enhanced stability makes 3-amino-3-(2-bromophenyl)propanoic acid a valuable building block for designing long-acting peptide therapeutics and stable peptide-based probes [4].

Metabolic Stability β-Amino Acid Halogenation Peptidomimetic

Applications of 3-Amino-3-(2-bromophenyl)propanoic Acid


Metabolically Stable Peptidomimetics Synthesis

3-Amino-3-(2-bromophenyl)propanoic acid serves as an ideal building block for constructing peptidomimetics with enhanced resistance to proteolysis. Its β-amino acid backbone, combined with the ortho-bromo substituent, confers significant metabolic stability, making it suitable for designing long-acting therapeutic peptides or stable probes for in vivo imaging [1]. The compound can be incorporated into peptide sequences using standard solid-phase synthesis protocols, with the bromine atom offering a convenient handle for further functionalization via cross-coupling reactions .

LAT1-Targeted Tumor-Selective Agent Design

Given the class-level evidence that β-substituted β-amino acids are substrates for the LAT1/4F2hc transporter, 3-amino-3-(2-bromophenyl)propanoic acid can be utilized as a scaffold for developing tumor-selective chemotherapeutics or diagnostic agents [2]. The ortho-bromo substitution pattern may further modulate transporter affinity and cellular uptake efficiency, providing a tunable handle for optimizing tumor-to-background ratios [3]. Researchers can leverage this property to design conjugates where the β-amino acid moiety serves as a targeting ligand for selective delivery of cytotoxic payloads or imaging moieties to LAT1-overexpressing cancers.

Lead Optimization and SAR Studies

The distinct physicochemical profile of 3-amino-3-(2-bromophenyl)propanoic acid—characterized by LogP 1.68, melting point 221-223 °C, and high purity—makes it a valuable tool for SAR investigations [4]. By systematically varying the bromine position (ortho vs. meta vs. para) or replacing it with other halogens, researchers can probe the impact of steric and electronic factors on biological activity. The compound's commercial availability at 95-98% purity facilitates rapid synthesis of focused libraries for hit-to-lead optimization .

Antibacterial and Antifungal Agent Development

Halogenated β-amino acids have demonstrated discrete antimicrobial activity in preliminary studies, likely due to their ability to interfere with bacterial cell wall biosynthesis or disrupt membrane integrity . 3-Amino-3-(2-bromophenyl)propanoic acid can be incorporated into antimicrobial peptide analogs to enhance potency and selectivity while reducing susceptibility to resistance mechanisms. The bromine atom may also facilitate detection and quantification in biological matrices, aiding pharmacokinetic and biodistribution studies [5].

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